Naltrindole hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
111469-81-9 |
|---|---|
Molecular Formula |
C26H27ClN2O3 |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(1S,2R,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20-,24+,25+,26+;/m1./s1 |
InChI Key |
KNJKRQXCFJCQHC-UZEHISEMSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
(4bS,8R,8aR,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a-diol hydrochloride |
Origin of Product |
United States |
Pharmacological Characterization of Naltrindole Hydrochloride at Opioid Receptors
Receptor Binding Affinity and Selectivity Profiling
High Selectivity for Delta Opioid Receptors over Mu and Kappa Opioid Receptors
Naltrindole (B39905) hydrochloride demonstrates a pronounced binding preference for δ-opioid receptors over mu (μ) and kappa (κ) opioid receptors. tocris.com This selectivity has been consistently reported in various studies. For instance, naltrindole exhibits a 223-fold and 346-fold greater activity at δ-opioid receptors compared to μ- and κ-opioid receptors, respectively. tocris.com In mouse vas deferens, naltrindole's antagonist activity, measured by pKB values, was 9.7 at δ-sites, 8.3 at μ-sites, and 7.5 at κ-sites, highlighting its marked preference for the δ-opioid receptor. nih.gov This high selectivity is crucial for its use as a specific pharmacological probe to study δ-opioid receptor function both in vitro and in vivo. jneurosci.org
Quantitative Assessment of Equilibrium Dissociation Constants (K D ) and Inhibition Constants (K i ) at Opioid Receptor Subtypes
The high affinity of naltrindole for the δ-opioid receptor is quantified by its low equilibrium dissociation constant (K D ) and inhibition constant (K i ) values. Saturation binding studies using [ 3 H]naltrindole in rat brain tissue determined a K D value of 37.0 ± 3.0 pM. nih.gov In mouse brain and vas deferens tissues, the K D values were 56.2 pM and 104 pM, respectively. nih.gov Further studies in immortalized myocyte cell lines (HL-1) showed a K D of 0.46 nM for [ 3 H]naltrindole. lsuhsc.edu
Competitive binding assays are also used to determine the K i value, which reflects the concentration of the compound required to inhibit 50% of the binding of a radioligand. In assays with membranes from CHO-hDOR cells, naltrindole presented a very high affinity with a K i of 0.81 ± 0.04 nM. mdpi.com Another study reported a K i of 0.031 nM for the δ-opioid receptor. sigmaaldrich.com The K i values for naltrindole at μ- and κ-opioid receptors are significantly higher, indicating lower affinity. For example, some studies have shown K i values of 3.8 nM and a much higher value for the κ-receptor. sigmaaldrich.com The significant difference in these constants across the opioid receptor subtypes underscores the high selectivity of naltrindole for the δ-opioid receptor.
Table 1: Naltrindole Hydrochloride Binding Affinity Data
| Parameter | Receptor Subtype | Value | Tissue/Cell Line |
|---|---|---|---|
| **K D ** | δ | 37.0 ± 3.0 pM | Rat Brain nih.gov |
| δ | 56.2 pM | Mouse Brain nih.gov | |
| δ | 104 pM | Mouse Vas Deferens nih.gov | |
| δ | 0.46 nM | HL-1 Cells lsuhsc.edu | |
| **K i ** | δ | 0.81 ± 0.04 nM | CHO-hDOR Cells mdpi.com |
| δ | 0.025 ± 0.0013 nM | CHO-hDOR Cells nih.gov | |
| μ | 0.51 ± 0.010 nM | CHO-hMOR Cells nih.gov |
Competitive Radioligand Binding Assays (e.g., using [ 3 H]naltrindole)
Competitive radioligand binding assays are a cornerstone for characterizing the interaction of naltrindole with opioid receptors. In these assays, a radiolabeled ligand, often [ 3 H]naltrindole itself, is used to label the target receptor. nih.govnih.govnih.govarnmsmb.com The ability of unlabeled naltrindole or other compounds to displace the radioligand from the receptor is then measured. This displacement allows for the determination of the binding affinity (K i ) of the competing ligands.
[ 3 H]naltrindole is considered a high-affinity, selective radioligand for δ-opioid receptors. nih.gov Studies have shown that ligands known to be selective for δ-opioid receptors, such as pCI-DPDPE and Deltorphin II, can inhibit [ 3 H]naltrindole binding with nanomolar IC 50 values. nih.gov In contrast, ligands selective for μ- and κ-opioid receptors are only effective at inhibiting [ 3 H]naltrindole binding at much higher, micromolar concentrations. nih.gov These findings further validate the use of [ 3 H]naltrindole as a specific tool for studying δ-opioid receptors. The binding of [ 3 H]naltrindole is also sensitive to guanine (B1146940) nucleotides and sodium ions, which is characteristic of G protein-coupled receptors like the opioid receptors. nih.gov
Functional Modulatory Properties at the Delta Opioid Receptor
Characterization as a Neutral Antagonist
Naltrindole is primarily characterized as a neutral antagonist at the δ-opioid receptor. mdpi.commdpi.com This means that it binds to the receptor and blocks the action of agonists without having any intrinsic activity of its own. mdpi.com In functional assays, such as those measuring [ 35 S]GTPγS binding, naltrindole does not stimulate G protein activation, a hallmark of agonist activity. ucla.edu It also does not inhibit the basal, or constitutive, activity of the receptor, which distinguishes it from inverse agonists. psu.edu The neutral antagonist profile of naltrindole makes it a clean tool to study the effects of blocking δ-opioid receptor signaling in various physiological and pathological models.
Investigation of Partial Agonist or Inverse Agonist Activities in Derivatives
While naltrindole itself is a neutral antagonist, chemical modifications to its structure have yielded derivatives with a spectrum of functional activities, including partial agonism and inverse agonism. mdpi.comnih.gov This highlights the sensitivity of the functional outcome to the chemical structure of the ligand.
For instance, certain N-substituents on the naltrindole scaffold can dramatically alter its functional properties. nih.gov Some sulfonamide derivatives of naltrindole have been shown to act as full inverse agonists, meaning they not only block agonist activity but also reduce the receptor's basal signaling. nih.govresearchgate.net In contrast, other derivatives with different N-substituents, such as a phenethylsulfonamide group, exhibit full agonist activity. nih.govresearchgate.net Furthermore, some 17-fluoroethyl naltrindole derivatives have been found to exert δ-opioid receptor inverse agonistic activities. nih.gov The ability to generate naltrindole derivatives with such diverse functional profiles provides a powerful set of tools to probe the different conformational states of the δ-opioid receptor and their physiological consequences.
Table 2: Functional Activity of Naltrindole Derivatives
| Derivative Type | Functional Activity |
|---|---|
| Naltrindole | Neutral Antagonist mdpi.commdpi.com |
| N-Alkyl/N-Acyl Derivatives | Range from Full Inverse Agonists to Full Agonists nih.gov |
| Cyclopropylsulfonamide Derivative (SYK-839) | Potent Full Inverse Agonist nih.govresearchgate.net |
| Phenethylsulfonamide Derivative (SYK-901) | Full Agonist nih.govresearchgate.net |
G-Protein Coupled Receptor Signaling Evaluation (e.g., [35S]GTPγS binding assays)
The functional activity of this compound at opioid receptors is often evaluated using guanosine-5'-O-(3-[35S]-thio)triphosphate ([35S]GTPγS) binding assays. This assay measures the activation of G-proteins, a key step in the signaling cascade initiated by GPCRs. nih.govrevvity.com When an agonist binds to a GPCR, it promotes the exchange of GDP for GTP on the associated G-protein, leading to its activation. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. nih.govrevvity.com
Studies have shown that naltrindole itself is considered a neutral antagonist, meaning it does not alter the basal [35S]GTPγS binding. umich.edu However, its antagonist properties are evident in its ability to block the effects of opioid agonists. For instance, in membranes from C6δ cells, which express the delta-opioid receptor, the inverse agonist responses of compounds like ICI 174,864, C-CAM, or BNTX are blocked by the concurrent addition of naltrindole. umich.edu
Interestingly, some studies have reported weak partial agonist activity of naltrindole at Gαi signaling pathways under certain experimental conditions. nih.gov The potency and efficacy of various ligands at the delta-opioid receptor can be characterized using [35S]GTPγS binding assays, providing a valuable tool to understand the functional consequences of ligand binding. nih.govrevvity.com
Allosteric Modulation and Ionic Influences on Receptor Binding
The binding of naltrindole to opioid receptors is not solely determined by its direct interaction with the orthosteric binding site. Allosteric modulators and the ionic environment can significantly influence its affinity and the functional response of the receptor.
Effects of Sodium Ions on Ligand Binding at Delta Opioid Receptors
Sodium ions are known to be important allosteric modulators of opioid receptor function. acs.org The presence of sodium ions has been shown to increase the affinity of naltrindole for the delta-opioid binding site. nih.gov This effect is a hallmark of antagonist binding at opioid receptors. The crystal structure of the human delta-opioid receptor has revealed a sodium ion binding site located in the transmembrane bundle core. nih.govresearchgate.net This site is believed to stabilize a reduced agonist affinity state of the receptor. nih.govresearchgate.net
The allosteric sodium pocket is a key feature in the functional control of GPCR signaling. acs.org Studies have shown that the interaction between naltrindole and the receptor is linked to this sodium binding site through a network of hydrogen bonds. acs.org The presence of sodium ions can cause a leftward shift in the competition binding curve for certain antagonists, indicating an increase in their binding affinity. umich.edu
Investigation of Allosteric Modulators and Their Interactions with Naltrindole
Beyond sodium ions, other molecules can act as allosteric modulators of opioid receptors, influencing the binding and/or efficacy of orthosteric ligands like naltrindole. These modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site.
For example, cannabidiol (B1668261) has been identified as a negative allosteric modulator at mu- and delta-opioid receptors. researchgate.net Kinetic binding studies have shown that cannabidiol can accelerate the dissociation rate of [3H]-naltrindole from the delta-opioid receptor, a characteristic of negative allosteric modulation. researchgate.net Similarly, tetrahydrocannabinol (THC) has also been shown to share this property. researchgate.net
Conversely, positive allosteric modulators (PAMs) have also been discovered. These molecules can potentiate the response induced by an agonist. While the direct interaction of PAMs with naltrindole binding is less explored, as naltrindole is an antagonist, the existence of these allosteric sites opens up possibilities for fine-tuning opioid receptor activity. acs.orgmdpi.com Computational modeling suggests that some allosteric modulators can occupy a hydrophobic pocket near the orthosteric site, potentially influencing the binding of ligands like naltrindole. mdpi.com The identification of these allosteric sites and modulators provides a deeper understanding of the complex regulation of opioid receptor function.
Molecular and Structural Insights into Naltrindole Hydrochloride Receptor Interactions
X-ray Crystallography and Cryo-Electron Microscopy of Naltrindole-Delta Opioid Receptor Complexes
The determination of the three-dimensional structure of the δ-opioid receptor has been a significant breakthrough in opioid pharmacology. The crystal structure of the mouse δ-OR bound to naltrindole (B39905) was first reported at a resolution of 3.4 Å, and a higher-resolution structure of the human δ-OR was later solved at 1.8 Å. nih.govunc.edunih.gov
A notable feature shared among opioid receptors is a β-hairpin structure in the second extracellular loop (ECL2), which contributes to the formation of a wide and open binding pocket. nih.gov In contrast, ECL3 is more flexible and less conserved, suggesting it plays a role in ligand selectivity. nih.gov While X-ray crystallography has provided foundational static images of the naltrindole-δ-OR complex, cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing the dynamic conformational states of GPCRs, including agonist-bound δ-OR complexes, offering further insights into the mechanisms of receptor activation. researchgate.netucsf.edu
Structural Determinants of Ligand Recognition and Receptor Activation/Inactivation
The structural data from naltrindole-δ-OR complexes provide a clear validation for the "message-address" model of opioid ligand pharmacology. nih.govresearchgate.netmonash.edu This model posits that a ligand contains two key components: a "message" that determines its efficacy (agonist vs. antagonist activity) and an "address" that dictates its receptor subtype selectivity.
The "Message" Domain: The core morphinan (B1239233) structure of naltrindole, which is common to many opioids, fits into a highly conserved lower portion of the binding pocket. nih.govresearchgate.net This region recognizes the "tyrosine pharmacophore"—a phenolic hydroxyl group and a positively charged nitrogen—that is a common feature of most opioid ligands and mimics the N-terminal tyrosine of endogenous opioid peptides. nih.gov The interactions in this conserved pocket are responsible for the molecule's general ability to bind to opioid receptors.
The "Address" Domain: The indole (B1671886) moiety attached to the C-ring of the naltrexone (B1662487) base is the "address" that confers naltrindole's high selectivity for the δ-OR. nih.govwikipedia.org This indole group extends into the upper, more divergent part of the binding pocket, where it interacts with amino acid residues that differ between the opioid receptor subtypes. nih.govresearchgate.net A key residue at position 7.35 (using the Ballesteros-Weinstein numbering scheme) is crucial for this selectivity. In the δ-OR, this residue is a leucine (B10760876) (L3007.35), which forms a favorable contact with the indole group. nih.gov In contrast, the μ-OR and κ-OR have bulkier aromatic residues at this position (tryptophan and tyrosine, respectively), which would sterically clash with the indole group, thus preventing high-affinity binding of naltrindole. nih.govresearchgate.net
As an antagonist, naltrindole binding stabilizes the receptor in an inactive conformational state. Molecular dynamics simulations show that in antagonist-bound complexes like naltrindole-δ-OR, the intracellular ends of transmembrane helices 5 (TM5) and 6 (TM6) remain separated, a hallmark of the inactive state that prevents G-protein coupling. plos.orgnih.gov
Table 1: Key Amino Acid Residues in the δ-Opioid Receptor Involved in Naltrindole Interaction
| Residue | Location | Type of Interaction with Naltrindole |
|---|---|---|
| Asp1283.32 | TM3 | Forms a salt bridge with the protonated nitrogen of naltrindole, a canonical interaction for morphinan ligands. plos.orgwhiterose.ac.uk |
| Tyr1293.33 | TM3 | Engages in hydrophobic interactions. whiterose.ac.uk |
| Met1323.36 | TM3 | Contributes to the hydrophobic pocket. whiterose.ac.uk |
| Trp2746.48 | TM6 | Forms hydrophobic and aromatic interactions. whiterose.ac.uk |
| Ile2776.51 | TM6 | Contributes to the hydrophobic binding pocket. whiterose.ac.uk |
| His2786.52 | TM6 | A conserved feature of opioid ligand recognition, potentially involved in a water-mediated hydrogen bond network with the ligand's phenolic hydroxyl group. nih.gov |
| Leu3007.35 | TM7 | A key selectivity determinant; its side chain makes direct contact with the indole "address" group of naltrindole. nih.gov |
Computational Modeling and Docking Studies of Naltrindole Binding
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in complementing and extending the findings from static crystal structures. plos.orgnih.govpurdue.edu These studies provide a dynamic view of the naltrindole-receptor complex, elucidating the conformational changes and interaction patterns that govern binding and receptor inactivation.
Docking studies successfully predict the binding pose of naltrindole within the orthosteric site of the δ-OR, confirming the key interactions observed in the crystal structure, such as the salt bridge between the protonated amine of naltrindole and the highly conserved aspartic acid residue Asp1283.32. plos.org
MD simulations have been used to compare the conformational dynamics of the δ-OR when it is unbound (apo), bound to an antagonist like naltrindole, or bound to an agonist. plos.orgnih.gov These simulations confirm that naltrindole, as an antagonist, stabilizes a conformation where TM5 and TM6 are kept apart at their intracellular ends, which is characteristic of an inactive receptor state. plos.orgnih.gov In contrast, agonist binding promotes a conformational change that brings these helices closer together, creating a binding site for intracellular G proteins. plos.org These computational approaches have proven invaluable for understanding the structure-activity relationships of different ligands and for guiding the design of new molecules targeting the δ-OR. nih.govwhiterose.ac.uk
Mutagenesis Studies of Delta Opioid Receptors to Elucidate Binding Sites
Site-directed mutagenesis has been a critical tool for experimentally validating the structural and computational models of the naltrindole-δ-OR interaction. fsu.edu By systematically replacing specific amino acids in the receptor, researchers can pinpoint the residues that are essential for ligand binding, selectivity, and receptor activation.
Studies using chimeric receptors, where domains are swapped between different opioid receptor subtypes, and single-point mutations have confirmed the crucial role of the extracellular loops and transmembrane domains in determining ligand selectivity. fsu.edupnas.org For naltrindole, mutagenesis of the L3007.35 residue in the δ-OR to the corresponding bulkier residues found in μ-OR or κ-OR significantly reduces its binding affinity, confirming this position as a primary determinant of subtype selectivity. nih.gov
More recent and surprising findings have come from mutating residues within the highly conserved sodium ion binding pocket, located deep within the receptor's 7TM core. unc.eduresearchgate.net While naltrindole is a classical neutral antagonist, mutating certain sodium-coordinating residues, such as Asp952.50, can dramatically alter its pharmacological profile. unc.edu For instance, the Asp95Ala (D95A) mutation transforms naltrindole from an antagonist into a potent, β-arrestin-biased agonist. unc.eduresearchgate.net This indicates that the allosteric sodium binding site acts as a molecular "efficacy switch" that can modulate the functional output of a bound ligand. unc.edufilizolalab.org
Table 2: Summary of Key Mutagenesis Studies at the δ-Opioid Receptor
| Mutated Residue(s) | Location | Effect on Naltrindole Interaction |
|---|---|---|
| L3007.35 | TM7 | Mutation to a bulkier residue (e.g., Trp or Tyr) decreases naltrindole binding affinity, confirming its role as a key selectivity determinant. nih.gov |
| R291Q/R292Q | ECL3 | These mutations in the third extracellular loop were shown to be important for the binding of peptide agonists but had less impact on non-peptide antagonists like naltrindole. pnas.org |
| D95A | TM2 (Sodium Pocket) | Transforms naltrindole from a neutral antagonist into a potent β-arrestin-biased agonist. unc.eduresearchgate.net |
| N131A / N131V | TM3 (Sodium Pocket) | Augments constitutive β-arrestin-mediated signaling, highlighting the role of the sodium site in controlling receptor activity. unc.eduresearchgate.net |
Table of Compounds
| Compound Name |
|---|
| Naltrindole hydrochloride |
| Naltrexone |
| Morphine |
| Heroin |
| Endorphins |
| Enkephalins |
| JDTic |
| β-funaltrexamine (β-FNA) |
| Nociceptin/orphanin FQ |
| DIPP-NH2 |
| Nalorphine |
| KGCHM07 |
| DPI287 |
| TIPPψ |
| SNC80 |
| Leu-enkephalin |
Structure Activity Relationship Sar Studies of Naltrindole and Its Analogues
Design Principles for Delta Opioid Receptor Antagonism
The development of naltrindole (B39905) was a landmark in non-peptide opioid ligand design, guided by principles aimed at mimicking endogenous opioid peptides while ensuring favorable pharmacokinetic properties.
The design of naltrindole is rooted in peptidomimetic strategies aimed at creating non-peptide analogues of endogenous opioid peptides, specifically enkephalins, which are unable to cross the blood-brain barrier effectively. wikipedia.org The "message-address" concept was a guiding principle in this endeavor. nih.gov According to this model, a ligand is composed of a "message" component that imparts efficacy and a distinct "address" component responsible for receptor selectivity. nih.gov
In the case of enkephalin, the N-terminal tyrosine residue is considered the "message," essential for opioid activity, while the C-terminal phenylalanine (Phe⁴) residue was hypothesized to function as the "address" that directs the peptide to the delta-opioid receptor. wikipedia.org Naltrindole was engineered to replicate this concept in a rigid, non-peptide scaffold. The morphinan (B1239233) base, derived from naltrexone (B1662487), serves as the "message," providing the core structure for opioid receptor interaction. The indole (B1671886) moiety, fused to the C-ring of the morphinan base, acts as the "address," mimicking the aromatic phenyl group of the Phe⁴ residue in enkephalin. wikipedia.org This strategic combination resulted in a molecule that retains the high affinity of the morphinan core while exhibiting potent and selective antagonism at the DOR. wikipedia.org
The distinct roles of the morphinan base and the indole moiety are fundamental to naltrindole's high affinity and selectivity for the DOR. X-ray crystallography studies of the DOR in complex with naltrindole have provided a structural validation of the "message-address" hypothesis. nih.govosti.gov
The morphinan base , or the "message," binds within a highly conserved, deep pocket of the receptor. nih.gov This region is structurally similar across the mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes, explaining why the morphinan scaffold is a common feature in ligands for all three receptor types. nih.gov
The indole moiety , or the "address," extends into a more shallow, divergent region of the binding pocket near the extracellular surface. nih.gov This upper part of the pocket is rich in selectivity determinants, containing amino acid residues that differ significantly between the opioid receptor subtypes. nih.gov In the DOR, this "address" region accommodates the indole group. In contrast, the corresponding residues in the μ-opioid receptor (W318) and κ-opioid receptor (Y312) would produce a steric clash with the indole ring, thus preventing high-affinity binding. This structural difference is a key determinant of naltrindole's high selectivity for the DOR. nih.gov
Chemical Modifications and Their Impact on Pharmacological Profile
Systematic modifications of the naltrindole scaffold have been instrumental in mapping the SAR and have led to the discovery of analogues with a wide spectrum of pharmacological activities, ranging from inverse agonists to full agonists.
The substituent on the nitrogen atom at position 17 of the morphinan skeleton is a critical determinant of a ligand's functional activity. nih.gov Modifications at this site can dramatically alter the pharmacological profile of naltrindole derivatives, converting the parent antagonist into agonists, partial agonists, or inverse agonists. nih.gov
Studies on N-alkyl, N-acyl, and N-sulfonamide derivatives have shown that the nature of this substituent profoundly influences the conformational changes induced in the DOR upon binding. nih.gov
N-alkyl derivatives : The parent compound, naltrindole, possesses an N-cyclopropylmethyl group and acts as a neutral antagonist. Replacing this with other alkyl groups can shift its activity. For instance, derivatives with a phenethyl substituent have demonstrated agonist activity. nih.gov
N-acyl derivatives : The introduction of an acyl group, such as a cyclopropanecarbonyl group, can produce potent inverse agonists. nih.gov
N-sulfonamide derivatives : This class of derivatives further highlights the importance of the N-substituent. The spatial arrangement of the sulfonamide moiety differs from that of alkylamine or amide groups. Research has shown that N-(cyclopropylsulfonyl)naltrindole is a potent full inverse agonist for the DOR. Conversely, N-(phenethylsulfonyl)naltrindole displays full DOR agonist activity with moderate potency. nih.gov
These findings indicate that factors such as the size, length, and electronic properties of the N-substituent, as well as the presence and orientation of functional groups like carbonyl (C=O) or sulfonyl (S=O), play a key role in modulating the ligand's functional efficacy. nih.gov
| Compound | N-Substituent (R) | Substituent Type | Functional Activity | DOR Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| Naltrindole (NTI) | -CH₂-c-Pr | Alkyl | Neutral Antagonist | ~0.1-0.2 |
| SYK-901 | -SO₂-CH₂CH₂Ph | Sulfonamide | Full Agonist | 15.8 |
| SYK-839 | -SO₂-c-Pr | Sulfonamide | Full Inverse Agonist | 7.44 |
| SYK-623 | -CO-c-Pr | Amide (Acyl) | Full Inverse Agonist | 0.29 |
| 17-Fluoroethyl NTI | -CH₂CH₂F | Alkyl (Fluorinated) | Inverse Agonist | 1.5 |
Modifications to the benzene (B151609) ring of the indole moiety also significantly influence the pharmacological profile of naltrindole analogues. A study involving the synthesis of analogues with phenyl, phenoxy, or benzyloxy groups at the 4'-, 5'-, 6'-, or 7'-positions of the indole ring revealed important SAR insights. acs.org
All synthesized compounds retained selectivity for the delta receptor. The position and nature of the substituent had varied effects on binding affinity and functional activity:
Affinity : A 4'-phenoxy substituent resulted in a 4-fold increase in δ-opioid receptor affinity compared to naltrindole. In contrast, a 7'-benzyloxy substituent led to a 10-fold decrease in affinity. acs.org
Activity : Most of the synthesized analogues behaved as δ-selective antagonists in the mouse vas deferens (MVD) bioassay. However, some compounds exhibited partial agonist activity. Notably, the 7'-benzyloxy analogue (compound 14 in the study) displayed μ-agonist activity in the guinea pig ileum (GPI) assay while retaining δ-antagonist properties, classifying it as a ligand with a mixed μ-agonist/δ-antagonist profile. acs.org Another derivative, with a 2-(2-pyridinyl)ethenyl group at the 5'-position (compound 16 ), showed the highest δ-agonist activity in the MVD assay among the compounds tested. acs.org
These results suggest that the indolic benzene region can be modified to fine-tune both receptor affinity and functional efficacy, and can even be used to introduce activity at other opioid receptors, leading to ligands with mixed pharmacological profiles. acs.org
Development of Delta Opioid Receptor Subtype Selective Ligands (e.g., δ₁, δ₂ antagonists)
The existence of delta-opioid receptor subtypes, historically classified as δ₁ and δ₂, has been a subject of pharmacological investigation. Naltrindole and its analogues have been pivotal tools in these studies. While naltrindole itself does not strongly differentiate between these putative subtypes, certain structural modifications have yielded ligands with preferential activity at one subtype over the other. nih.govnih.gov
For example, 7-benzylidenenaltrexone (BNTX) has been characterized as a selective antagonist for the δ₁ receptor subtype. In contrast, naltriben (NTB) , a naltrindole analogue where the indole is replaced by a benzofuran (B130515) ring, and naltrindole 5'-isothiocyanate (5'-NTII) are reported to be selective for the δ₂ receptor subtype. nih.gov
The differential effects of these antagonists in various pharmacological models have provided evidence supporting the functional distinction of δ₁ and δ₂ receptors. For instance, studies on morphine dependence found that pretreatment with both δ₁ (BNTX) and δ₂ (NTB, 5'-NTII) selective antagonists could suppress aspects of naloxone-precipitated withdrawal, suggesting that both subtypes play a role in modulating physical dependence. nih.gov The differential antagonism of various selective delta-agonists by naltrindole has also been interpreted as evidence for delta-receptor heterogeneity. nih.gov The development of these subtype-selective antagonists from the naltrindole scaffold continues to be crucial for dissecting the specific physiological roles of δ₁ and δ₂ receptors.
Mechanistic Investigations Beyond Canonical Opioid Receptor Antagonism
Non-Opioid Receptor Mediated Activities of Naltrindole (B39905) Hydrochloride
Immunosuppressive Effects Independent of Mu, Delta, and Kappa Opioid Receptors
Naltrindole has been shown to possess significant immunosuppressive properties, comparable to agents like cyclosporin (B1163) A, by inhibiting graft rejection and suppressing the allogeneic mixed lymphocyte reaction (MLR) in vitro. nih.gov Crucially, studies have demonstrated that this activity is not mediated by any of the three canonical opioid receptors. nih.govresearchgate.net
Research utilizing lymphocytes from mice genetically engineered to lack the delta-opioid receptor (knockout mice) found that naltrindole and structurally similar compounds, 7-benzylidene-7-dehydronaltrexone and naltriben, inhibited the MLR with comparable potency to that seen in wild-type mice. nih.gov Further reinforcing this finding, these compounds also suppressed the proliferation of spleen cells from triple knockout mice, which lack mu, delta, and kappa opioid receptors. nih.govresearchgate.net In contrast, other opioid antagonists with different structures, such as the general antagonist naltrexone (B1662487), were inactive in the MLR assay. nih.govresearchgate.net This compelling genetic and pharmacological evidence indicates that the immunosuppressive action of naltrindole is mediated through a novel, yet to be identified, molecular target. nih.govresearchgate.net
Antiproliferative Activity in Malignant Cell Lines (e.g., human multiple myeloma, brain glioma cells)
Naltrindole hydrochloride has demonstrated significant antiproliferative activity in various cancer cell lines, an effect that occurs through a non-opioid receptor-dependent mechanism. nih.govnih.gov In studies on the human multiple myeloma cell line U266, naltrindole inhibited proliferation in a time- and dose-dependent manner. nih.gov This inhibitory effect was not blocked by naltrexone, a non-selective opioid antagonist, further supporting a mechanism independent of classical opioid receptors. nih.govbohrium.com In fact, reverse transcriptase-polymerase chain reaction analyses did not detect opioid receptor mRNA in these multiple myeloma cells. nih.govnih.gov
Similarly, naltrindole has been shown to induce apoptosis in brain glioma cells, inhibiting the growth of these malignant cells. researchgate.net The antiproliferative effects of naltrindole in these distinct cancer types point towards a broad potential mediated by non-canonical pathways.
Table 1: Antiproliferative Activity of Naltrindole in Malignant Cell Lines
| Cell Line | Cancer Type | Key Findings | EC50 | Reference |
|---|---|---|---|---|
| U266 | Human Multiple Myeloma | Inhibited cell proliferation in a concentration-dependent manner. | 16 µM | nih.gov |
| U87 | Brain Glioma | Induced apoptosis and inhibited cell growth. | Not specified | researchgate.net |
Elucidation of Non-Canonical Signaling Pathways
Modulation of Intracellular Signaling Cascades (e.g., ERK1/2, PI3K, PKC pathways)
The non-opioid receptor-mediated effects of naltrindole are linked to its ability to modulate key intracellular signaling cascades that are critical for cell survival and proliferation. In human multiple myeloma cells, treatment with naltrindole significantly reduced the levels of the active, phosphorylated forms of extracellular signal-regulated kinase (ERK) and Akt. nih.govnih.gov The Akt kinase is a central node in the PI3K (phosphatidylinositol 3-kinase) pathway, which is frequently dysregulated in cancer. nih.gov
In brain glioma cells, the apoptotic effect of naltrindole has been associated with the protein kinase C (PKC) pathway. researchgate.net The modulation of these distinct but interconnected signaling pathways (ERK, PI3K/Akt, and PKC) underscores the multifaceted mechanism by which naltrindole exerts its antiproliferative effects, independent of its opioid receptor antagonism. nih.govresearchgate.net
Induction of Apoptosis via Mitochondria-Mediated Caspase Pathways
Naltrindole triggers programmed cell death, or apoptosis, in cancer cells by engaging the intrinsic mitochondrial pathway. researchgate.net In U87 brain glioma cells, naltrindole treatment led to a change in the mitochondrial membrane potential. researchgate.net This was accompanied by alterations in the expression levels of key regulatory proteins from the Bcl-2 family; naltrindole increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net
This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.net The release of cytochrome c is a critical step that initiates a cascade of enzymatic reactions involving caspases, which are the executioners of apoptosis. nih.govplos.org This mitochondria-mediated caspase activation ultimately leads to the dismantling of the cell, demonstrating a clear mechanistic pathway for naltrindole's anticancer activity. researchgate.net
Identification of Novel Binding Sites Associated with Non-Opioid Receptor Activities
The discovery that naltrindole's immunosuppressive and antiproliferative effects are independent of mu, delta, and kappa receptors strongly implies the existence of one or more novel binding sites or molecular targets. nih.govnih.gov Radioligand binding studies using tritium-labeled naltrindole ([³H]naltrindole) on intact human multiple myeloma cells revealed a saturable, low-affinity binding site. nih.govbohrium.com However, the pharmacological characteristics of this binding site were markedly different from the known properties of classical opioid receptors. nih.govnih.gov
While the precise identity of this novel target for naltrindole's immunosuppressant and antiproliferative activities remains an active area of investigation, its existence opens new avenues for therapeutic development. nih.govresearchgate.net The elucidation of this non-opioid receptor target is a critical next step in fully understanding the compound's mechanism of action.
Role of Naltrindole Hydrochloride in Preclinical Research Models
Investigation of Delta Opioid Receptor Involvement in Physiological and Pathological Processes
Modulation of Nociception and Analgesia Pathways
Naltrindole (B39905) hydrochloride has been instrumental in dissecting the role of DORs in pain modulation. The endogenous opioid system, which includes delta, mu, and kappa receptors, is a key target for pain management. tmc.edu Opioids exert their analgesic effects by acting on these receptors in the brain and spinal cord, which modulates the transmission of pain signals. tmc.eduebmconsult.com
Preclinical studies have demonstrated the complex involvement of DORs in nociception. Interestingly, while naltrindole is a DOR antagonist, intracerebroventricular administration in mice at high doses has been shown to produce a dose-dependent analgesic effect, increasing response times in tail-flick and hot-plate tests. nih.gov This effect was reversed by the general opioid antagonist naloxone (B1662785) and a selective peptidergic delta-receptor antagonist, suggesting that under certain conditions, naltrindole may exhibit agonist activity at supraspinal delta-opioid receptors. nih.gov
Furthermore, naltrindole has been incorporated into bivalent ligands, which are molecules designed to interact with two different receptor sites simultaneously. One such ligand, MDAN-21, links a mu-opioid receptor (MOR) agonist (oxymorphone) with the DOR antagonist naltrindole. taylorandfrancis.com This compound has been shown to induce thermal analgesia with potentially lower dependence liability in preclinical models, highlighting the therapeutic potential of modulating multiple opioid receptors concurrently. taylorandfrancis.com
Table 1: Selected Preclinical Findings on Naltrindole and Analgesia
| Model/Compound | Key Finding | Implication | Reference |
| Intracerebroventricular Naltrindole (Mouse) | High doses produced dose-dependent antinociception in tail flick and hot plate tests. | Suggests potential for agonist activity at supraspinal delta-opioid receptors under specific conditions. | nih.gov |
| MDAN-21 (MOR agonist/DOR antagonist) | Induced thermal analgesia in rhesus monkeys. | Demonstrates the potential of dual-receptor ligands to produce analgesia with reduced side effects. | taylorandfrancis.com |
Influence on Reward Circuitry and Substance-Related Behaviors
The brain's reward circuitry, particularly the mesolimbic dopamine (B1211576) pathway originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is central to motivated behaviors and the reinforcing effects of drugs of abuse. libretexts.orgyoutube.com The delta-opioid system is heavily implicated in modulating this circuitry.
Naltrindole has been used extensively to probe the role of DORs in substance-related behaviors. Studies have shown that naltrindole can block the expression of alcohol-induced conditioned place preference (CPP) in rats, indicating that DORs are involved in the rewarding properties of alcohol. nih.gov It has also been found to reduce both alcohol and saccharin (B28170) intake in selectively bred rats, suggesting a broader role for DORs in processing rewarding stimuli beyond just drugs of abuse. dntb.gov.ua In the nucleus accumbens, DOR activation can mimic alcohol-induced dopamine release, an effect that is inhibited by naltrindole. nih.gov
In the context of opioid addiction, naltrindole has been shown to attenuate the rewarding and reinstatement behaviors induced by oxycodone in mice, as measured by the CPP test. nih.gov Similarly, it has been found to reduce the enhancement of rewarding brain stimulation caused by addictive drugs like MDMA and amphetamine. researchgate.net These findings collectively underscore the significant role of DORs in the reinforcing effects of various substances of abuse, positioning naltrindole as a key tool for addiction research.
Regulation of Thermoregulation and Autonomic Functions
The endogenous opioid system is known to influence body temperature and various autonomic functions. tmc.edunih.gov Opioid drugs can produce profound effects on thermoregulation, though the specific outcome depends on factors like the opioid receptor type involved, the species, and the ambient temperature. nih.gov
Research suggests that different opioid receptor subtypes may mediate opposing thermoregulatory responses. While mu and kappa receptors have been more extensively studied in this context, the precise role of delta receptors is still being elucidated. nih.gov The use of selective antagonists like naltrindole is crucial for isolating the specific contribution of DORs to the complex interplay of neurotransmitter systems that control body temperature and other autonomic processes. nih.govnih.gov
Mechanisms of Opioid Tolerance and Dependence
A major limitation of chronic opioid therapy is the development of tolerance (a reduced response to the drug) and dependence (the emergence of withdrawal symptoms upon cessation of the drug). nih.govspandidos-publications.com The molecular mechanisms underlying these phenomena are complex, involving changes in opioid receptor signaling, desensitization, and trafficking. spandidos-publications.comnih.gov
Preclinical research has highlighted a critical role for delta-opioid receptors in the development of tolerance and dependence on mu-opioid agonists like morphine and oxycodone. Studies in mice have demonstrated that the selective blockade of DORs with naltrindole can prevent or attenuate the development of tolerance to the analgesic effects of morphine and oxycodone. nih.govresearchgate.net Furthermore, naltrindole has been shown to reduce the withdrawal symptoms induced by chronic oxycodone administration. nih.gov These findings suggest an important interaction between mu and delta-opioid receptor systems in the neuroadaptations that lead to tolerance and dependence.
Table 2: Effect of Naltrindole on Opioid Tolerance and Dependence in Preclinical Models
| Opioid Agonist | Animal Model | Effect of Naltrindole Co-administration | Reference |
| Morphine | Male Swiss-Webster Mice | Prevented the development of morphine tolerance and dependence. | researchgate.net |
| Oxycodone | Mice | Attenuated tolerance and withdrawal induced by chronic oxycodone. | nih.gov |
Role in Synaptic Plasticity and Hippocampal Information Flow
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. nih.govnih.gov Long-term potentiation (LTP), a persistent strengthening of synapses, is a key mechanism in this process. nih.gov The hippocampus is a brain region critical for memory formation, and opioid use can lead to pathological memory formation related to addiction, a process thought to involve the induction of LTP at hippocampal synapses. plos.org
Naltrindole is used to investigate the contribution of DORs to these processes. Opioids can modulate synaptic plasticity in the hippocampus through various mechanisms, including the disinhibition of interneurons and the enhancement of N-methyl-D-aspartate receptor (NMDAR) currents. plos.org By selectively blocking DORs, naltrindole allows researchers to determine the specific role of this receptor subtype in opioid-induced changes to synaptic strength and information processing within hippocampal circuits.
Impact on Endogenous Opioid System Regulation of Respiration and Sleep Activities
One of the most life-threatening side effects of opioid analgesics is respiratory depression. frontiersin.org This effect is primarily mediated by the activation of mu-opioid receptors in brainstem respiratory centers. frontiersin.org The relationship between opioids, sleep, and respiration is complex, as opioids can also disrupt sleep architecture and increase the incidence of sleep-disordered breathing. frontiersin.org
Studies investigating the role of DORs in respiration have yielded important insights. Preclinical research in mice and rats indicates that naltrindole does not block or only marginally affects the respiratory depression induced by opioids like oxycodone and sufentanil. nih.gov In one study, while the mu-opioid receptor antagonist naloxonazine unmasked excitatory effects of morphine on breathing, naltrindole had minimal effect. nih.gov These findings suggest that the delta-opioid system is not a primary mediator of opioid-induced respiratory depression, which has significant implications for developing safer analgesics that could potentially combine MOR agonism with DOR antagonism to reduce other side effects without compromising respiratory safety. nih.gov
Application as a Pharmacological Probe in In Vitro and Ex Vivo Systems
Naltrindole hydrochloride serves as a critical pharmacological tool in a variety of preclinical research models, enabling the precise investigation of delta-opioid receptor (δ-OR) function and the exploration of cellular mechanisms both within and outside the context of opioid signaling. Its high affinity and selectivity for the δ-OR make it an invaluable antagonist for characterizing receptor pharmacology in isolated cells and tissues.
Use in Primary Cell Cultures (e.g., cardiomyocytes, splenocytes)
Primary cell cultures, which are derived directly from living tissue, provide a model system that closely mimics the physiological state of cells in vivo. Naltrindole has been utilized in such systems, particularly with immune cells, to probe its effects on cellular function.
In studies using primary splenocytes—immune cells isolated from the spleen—naltrindole has been shown to exert immunosuppressive effects. It has been demonstrated to suppress the allogeneic mixed lymphocyte reaction (MLR), a standard in vitro assay for cell-mediated immunity researchgate.netnih.gov. Interestingly, this immunosuppressant activity appears to be independent of classic opioid receptor pathways. Research has shown that naltrindole retains its ability to suppress immune cell proliferation in splenocytes isolated from mice lacking delta, mu, and kappa opioid receptors, suggesting that its immunomodulatory effects are mediated through a non-opioid receptor target researchgate.netnih.gov.
While primary cardiomyocytes are widely used in cardiovascular research, the specific application of this compound as a pharmacological probe in in vitro cultures of these cells is not extensively detailed in available research. Broader ex vivo studies on whole heart preparations have investigated naltrindole's cardioprotective effects, but its direct mechanistic actions at the single cardiomyocyte level in culture remain an area for further exploration pcom.edu. The general methodology for isolating and culturing primary splenocytes and cardiomyocytes is well-established, providing a foundation for future studies to dissect the precise cellular and molecular interactions of naltrindole in these specific primary cell types nih.govnih.govalexjvs.com.
Functional Assays in Organ Bath Preparations (e.g., guinea pig ileum, mouse vas deferens)
Organ bath preparations, which maintain the viability and physiological responsiveness of isolated tissues ex vivo, are classic pharmacological tools for characterizing receptor function, particularly for agonists and antagonists. The guinea pig ileum and mouse vas deferens are tissues richly endowed with opioid receptors and are frequently used to assess the activity of opioid compounds.
While direct studies on this compound in these specific preparations were not prominent in the search results, research on closely related naltrindole derivatives illustrates the utility of this methodology. For instance, naltrindole derivatives such as 5'-(aminomethyl)naltrindole (5'-AMN) and N-(Naltrindol-5-yl)methyl)pentanimidamide (5'-MABN) have been characterized using the isolated guinea-pig ileum assay nih.gov. In these experiments, the compounds were evaluated for their ability to antagonize the effects of a kappa-opioid receptor (κ-OR) agonist, U50,488. The addition of the naltrindole derivatives caused a parallel rightward shift in the concentration-response curve of the agonist, which is indicative of competitive antagonism. The potency of the antagonists was quantified by calculating their pA2 values, a measure of antagonist affinity nih.gov. These studies demonstrate how organ bath systems are employed to functionally characterize the antagonist properties of compounds within the naltrindole chemical family.
| Compound | Receptor Target | Agonist Used | Measured Parameter | Value | Reference |
|---|---|---|---|---|---|
| 5'-AMN | κ-opioid receptor | U50,488 | pA2 | 7.43 | nih.gov |
| 5'-MABN | κ-opioid receptor | U50,488 | pA2 | 8.18 | nih.gov |
| 5'-AMN | μ-opioid receptor | DAMGO | pA2 | 7.62 | nih.gov |
| 5'-MABN | μ-opioid receptor | DAMGO | pA2 | 7.85 | nih.gov |
Utilization in Immortalized Cell Lines for Receptor Characterization (e.g., HL-1, NG108-15, HEK293T)
Immortalized cell lines, which can proliferate indefinitely in culture, are fundamental tools in pharmacology for studying receptor binding, signaling, and regulation. This compound is extensively used in such cell lines that endogenously express or are engineered to express specific opioid receptors.
HL-1 and NG108-15 Cells: The HL-1 cell line, derived from mouse atrial cardiomyocytes, has been used to characterize the endogenous δ-OR. Saturation binding studies using radiolabeled naltrindole ([³H]naltrindole) in HL-1 cell membranes determined the receptor density (Bmax) to be 32 fmols/mg protein and the dissociation constant (Kd) of naltrindole to be 0.46 nM. These binding characteristics were found to be similar to those observed in the well-characterized NG108-15 neuroblastoma-glioma hybrid cell line, which is a standard model for studying δ-ORs. Furthermore, in NG108-15 cells, naltrindole has been used to investigate receptor regulation, where it was found to induce a transient down-regulation of δ-ORs prior to the expected up-regulation typically caused by antagonists nih.gov.
HEK293T Cells: Human Embryonic Kidney 293 (HEK293T) cells are a versatile platform for receptor characterization due to their low levels of endogenous receptors and high efficiency for genetic modification. These cells are frequently engineered to express specific opioid receptor subtypes. Studies have utilized HEK293 cells expressing recombinant human δ-OR to determine the binding affinity of naltrindole . For example, naltrindole derivatives have been characterized in HEK293T cells expressing SNAP-tagged opioid receptors using advanced techniques like Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) to determine binding affinity and selectivity nih.govacs.org. These cell-based assays are crucial for the high-throughput screening and detailed pharmacological profiling of selective ligands like naltrindole.
| Compound | Cell Line | Receptor Target | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|---|---|
| [³H]Naltrindole | HL-1 | δ-opioid receptor | Saturation Binding | Kd | 0.46 nM | |
| [³H]Naltrindole | HL-1 | δ-opioid receptor | Saturation Binding | Bmax | 32 fmols/mg protein | |
| Naltrindole | HEK293 | δ-opioid receptor | Displacement Binding | Ki | 0.16 nM | |
| Naltrindole | CHO | δ-opioid receptor | Displacement Binding | Ki | 0.031 nM (31 pM) | merckmillipore.com |
| Naltrindole | CHO | μ-opioid receptor | Displacement Binding | Ki | 3.8 nM | merckmillipore.com |
| Naltrindole | CHO | κ-opioid receptor | Displacement Binding | Ki | 332.7 nM | merckmillipore.com |
Advanced Methodologies and Emerging Research Directions
Chemoinformatics and Rational Drug Design Approaches for Naltrindole (B39905) Analogues
The development of naltrindole itself was a landmark in rational drug design. It was engineered to be a non-peptide antagonist analog of the endogenous opioid enkephalin. wikipedia.org Researchers hypothesized that the phenyl group on the Phe4 residue of enkephalin was the "address" sequence responsible for its affinity to the delta opioid receptor. wikipedia.org By attaching a phenyl-containing indole (B1671886) molecule to the C-ring of the morphinan (B1239233) base of naltrexone (B1662487), they successfully created a ligand with high affinity for and selectivity to the delta opioid receptor. wikipedia.org
Modern chemoinformatic and computational approaches build upon this foundation, utilizing the high-resolution crystal structure of the delta-opioid receptor in complex with naltrindole. wikipedia.orgmangliklab.com This structural data provides a detailed blueprint of the binding pocket, revealing key interactions between the ligand and receptor. nih.govresearchgate.net The binding site can be conceptualized into two main regions: a highly conserved lower part responsible for the "message" (efficacy) and a more divergent upper part that confers subtype selectivity, the "address". mangliklab.comresearchgate.net The indole group of naltrindole extends into this "address" region, which is a key determinant of its delta-opioid receptor selectivity. nih.gov
Computational docking studies and molecular dynamics simulations are now instrumental in the rational design of novel naltrindole analogues and other DOR ligands. nih.govplos.orgnih.gov These methods allow for the in silico prediction of binding affinities and functional properties of new chemical entities. For instance, the design of novel DOR inverse agonists and irreversible antagonists has been guided by computational docking studies based on existing scaffolds. nih.govmdpi.com By analyzing the interactions within the orthosteric binding site, researchers can modify functional groups on the ligand to enhance desired pharmacological properties. plos.org For example, the substituent at the 17-position of the morphinan skeleton has been shown to significantly influence the ligand's functional activity at the receptor. nih.gov
Table 1: Key Structural Features of Naltrindole and their Role in Receptor Interaction
| Structural Feature | Role in Receptor Interaction | Reference |
|---|---|---|
| Indole Moiety | Extends into the divergent "address" region of the binding pocket, conferring selectivity for the delta opioid receptor. | nih.govresearchgate.net |
| Morphinan Base | Provides the core scaffold for high-affinity binding to opioid receptors. | wikipedia.org |
| N-Cyclopropylmethyl Group | Influences the antagonist properties of the molecule. | nih.gov |
High-Throughput Screening and Discovery of Novel Delta Opioid Receptor Ligands
High-throughput screening (HTS) has become a pivotal tool in the quest for novel and diverse DOR ligands. This approach allows for the rapid screening of vast chemical libraries, containing thousands to millions of compounds, to identify "hits" that interact with the receptor. nih.govacs.org HTS can be performed using various assay formats, including radioligand binding assays to measure affinity and functional assays to assess a compound's ability to activate or block receptor signaling. nih.govnih.gov
Both physical and virtual high-throughput screening campaigns have been successfully employed. For instance, a 5120-compound HTS of CNS-targeted chemical libraries led to the identification of a novel, selective DOR agonist chemotype that notably lacked the protonated amine group, a feature generally considered essential for opioid ligand binding. nih.gov
Virtual high-throughput screening (vHTS) leverages computational power to screen massive digital libraries of compounds against the three-dimensional structure of the DOR. acs.orgmdpi.com This in silico approach is highly efficient and cost-effective for identifying promising lead compounds for further experimental validation. rowan.edu The availability of both inactive and active state crystal structures of the DOR enhances the power of vHTS to identify not just binders, but also ligands with specific functional profiles, such as agonists or antagonists. acs.orgrowan.edu The integration of molecular dynamics simulations with vHTS can provide a more dynamic picture of ligand-receptor interactions, improving the accuracy of hit identification. acs.org
Table 2: Examples of High-Throughput Screening in DOR Ligand Discovery
| Screening Method | Library Size | Outcome | Reference |
|---|---|---|---|
| Physical HTS | 5,120 compounds | Identification of a novel DOR agonist chemotype. | nih.gov |
| Virtual HTS | >5 million molecules | Identification of a G-protein-biased agonist at the κ-opioid receptor, demonstrating the potential of this approach for other opioid receptors. | nih.gov |
Exploration of Biased Agonism and Functional Selectivity at Opioid Receptors
The concept of biased agonism, or functional selectivity, has revolutionized G protein-coupled receptor (GPCR) pharmacology and holds immense promise for the development of safer opioid therapeutics. nih.goviasp-pain.org This paradigm posits that a ligand can preferentially activate one downstream signaling pathway over another, even when acting at the same receptor. nih.govnih.gov For opioid receptors, the two major signaling cascades are the G protein-mediated pathway, which is thought to be responsible for the desired analgesic effects, and the β-arrestin pathway, which has been implicated in adverse effects like respiratory depression and tolerance. nih.govmdpi.com
The goal is to develop "biased agonists" that selectively activate the G protein pathway while minimizing β-arrestin recruitment. nih.govelifesciences.org Naltrindole, as a neutral antagonist, serves as a crucial tool in studies of biased agonism by blocking the receptor and allowing researchers to dissect the signaling pathways activated by various agonists. nih.gov While much of the focus on biased agonism has been on the mu-opioid receptor, the principles are being actively applied to the delta opioid receptor. nih.gov The development of G protein-biased DOR agonists could lead to potent analgesics with a significantly improved side-effect profile, potentially avoiding issues like seizures that have hampered the development of some earlier DOR agonists. technologynetworks.com
Several opioid ligands have been identified that display G protein-biased activity in vitro. nih.gov The rational design of such compounds is an active area of research, with computational and structural studies guiding the modification of existing scaffolds to achieve the desired signaling bias. elifesciences.orgacs.org
Integrated Pharmacological and Biophysical Studies of Receptor Dynamics
Understanding the dynamic nature of opioid receptors is crucial for deciphering their function and for designing more effective drugs. Integrated approaches that combine pharmacology with biophysical techniques are providing unprecedented insights into the conformational changes that receptors undergo upon ligand binding and activation. tandfonline.comwustl.edu
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to study the intricate movements of the receptor at an atomic level. tandfonline.comresearchgate.net These simulations can reveal how the binding of an agonist or an antagonist, like naltrindole, stabilizes different conformational states of the receptor. plos.orgnih.gov For example, simulations have shown that in the presence of naltrindole, the transmembrane helices 5 and 6 of the DOR remain in a conformation distinct from that induced by agonists. plos.orgnih.gov
Experimental biophysical techniques, such as cryo-electron microscopy (cryo-EM) and single-molecule fluorescence resonance energy transfer (smFRET), are complementing these computational studies. wustl.edu Cryo-EM can provide high-resolution structures of the receptor in complex with various ligands, including agonists and antagonists, capturing different functional states. wustl.edu smFRET allows for the real-time observation of conformational changes in individual receptor molecules, providing a deeper understanding of receptor dynamics that is not possible with ensemble measurements. wustl.edu These integrated studies are helping to build a comprehensive picture of how ligands like naltrindole modulate the structural and functional landscape of the delta opioid receptor.
Future Directions in Therapeutic Development based on Naltrindole Hydrochloride's Mechanisms (Research Focus)
The unique pharmacological profile of this compound and our growing understanding of the delta opioid receptor are opening up new avenues for therapeutic development. The primary focus remains on leveraging the DOR as a target for novel analgesics with fewer side effects than traditional mu-opioid receptor agonists. technologynetworks.comfrontiersin.org The development of biased agonists and allosteric modulators for the DOR are promising strategies to achieve this goal. nih.govmdpi.com
Furthermore, research has uncovered that naltrindole possesses biological activities that are independent of opioid receptors. For instance, naltrindole has been shown to have immunosuppressive and antiproliferative effects, inhibiting the proliferation of human multiple myeloma cells in vitro and in vivo through a non-opioid receptor-dependent mechanism. nih.govresearchgate.net It has also demonstrated cardioprotective effects in models of myocardial ischemia-reperfusion injury, potentially through a novel mechanism involving the reduction of intracellular calcium. pcom.eduahajournals.org
These non-opioid actions of naltrindole suggest that its scaffold could serve as a starting point for the development of entirely new classes of therapeutic agents for cancer, inflammatory conditions, and cardiovascular disease. Future research will likely focus on:
Elucidating the molecular targets and mechanisms underlying the non-opioid effects of naltrindole. This will be crucial for optimizing the compound for these new therapeutic applications.
Structure-activity relationship (SAR) studies to separate the opioid receptor antagonist activity from the non-opioid effects, allowing for the development of more selective compounds.
Exploring the therapeutic potential of naltrindole analogues in preclinical models of various diseases, including cancer and heart disease.
The continued investigation into the multifaceted mechanisms of this compound promises to yield not only safer and more effective treatments for pain but also novel therapies for a range of other debilitating conditions. nih.gov
Table of Compounds Mentioned
| Compound Name | |
|---|---|
| 6'-guanidinonaltrindole (6'-GNTI) | |
| Buprenorphine | |
| Codeine | |
| DAMGO | |
| DPDPE | |
| Fentanyl | |
| JDTic | |
| KB-R7943 | |
| Morphine | |
| Naloxone (B1662785) | |
| Nalorphine | |
| Naltrexone | |
| Naltrindole | |
| Oliceridine (TRV130) | |
| PZM21 | |
| SNC80 | |
| SRI-45128 | |
| SRI-9342 | |
| SYK-623 | |
| U-69593 |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for assessing the purity of naltrindole hydrochloride in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method for quantifying this compound and its impurities. The "Related compounds" test in pharmacopeial standards involves comparing peak responses of the assay preparation to a standard, with corrections for relative response factors for specific impurities like 2,2’-bisnaltrexone and 10-ketonaltrexone . For example, chromatographic systems using a C18 column and UV detection at 220–280 nm are optimized to resolve impurities with retention times relative to the main peak .
Q. How does this compound interact with δ-opioid receptors, and what experimental models validate its selectivity?
- Methodological Answer : this compound acts as a selective, irreversible δ2-opioid receptor antagonist. In vitro binding assays using radiolabeled ligands (e.g., [³H]-naltrindole) in transfected cell lines or brain tissue homogenates quantify receptor affinity (Ki values). In vivo electrophysiological studies in rodents, such as hippocampal CA1/3 glutamate neuron recordings, demonstrate its ability to block δ-opioid agonist effects (e.g., SNC80-induced neuronal inhibition) . Dose-response curves and statistical analyses (repeated-measures ANOVA) are critical for confirming selectivity .
Q. What are the solubility and formulation considerations for this compound in aqueous preclinical studies?
- Methodological Answer : this compound exhibits limited aqueous solubility but can be dissolved in cyclodextrin-based solutions (e.g., 45% w/v 2-hydroxypropyl-β-cyclodextrin) at 3 mg/mL . Stability studies recommend storage at -20°C for long-term preservation, with reconstituted solutions stable for 1 month at -20°C or 6 months at -80°C .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s receptor affinity across different assay systems?
- Methodological Answer : Contradictions may arise from differences in tissue preparation (e.g., whole-brain vs. transfected cells) or assay conditions (e.g., buffer pH, co-administered ligands). To address this:
- Perform parallel assays under standardized conditions.
- Use orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) to confirm receptor engagement.
- Validate findings with knockout rodent models lacking δ-opioid receptors .
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in neuronal excitability studies?
- Methodological Answer : Neuronal firing rates post-administration should be normalized to baseline activity (expressed as a percentage). Repeated-measures ANOVA with Bonferroni post-hoc tests is used to compare dose groups. For example, naltrindole’s prevention of SNC80-induced hippocampal neuron inhibition is analyzed by comparing spike frequencies across incremental doses (e.g., 1–10 mg/kg) .
Q. How should researchers design cross-species dose conversion protocols for in vivo studies of this compound?
- Methodological Answer : Use body surface area (BSA) normalization with species-specific Km coefficients:
| Species | Km Coefficient |
|---|---|
| Mouse | 3 |
| Rat | 6 |
- Formula: Human dose (mg/kg) × (Animal Km / Human Km) . For example, a mouse dose of 20 mg/kg converts to 10 mg/kg in rats .
Q. What strategies optimize this compound’s stability in high-throughput screening assays?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
